Luseogliflozin

Description

Luseogliflozin has been used in trials studying the treatment of Diabetes Melltius, Type 2.

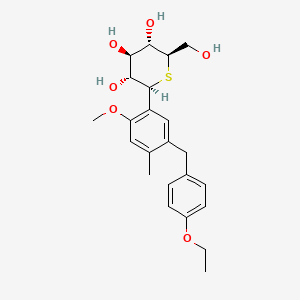

an antidiabetic agent that inhibits sodium-dependent glucose cotransporter 2 (SGLT2); structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSOLWOTCHFFBK-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237921 | |

| Record name | Luseogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898537-18-3 | |

| Record name | Luseogliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898537-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luseogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898537183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luseogliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luseogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUSEOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C596HWF74Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Luseogliflozin

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By inhibiting SGLT2, luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.[1][2] This mechanism of action is independent of insulin, offering a low risk of hypoglycemia.[1] Developed for the treatment of type 2 diabetes mellitus (T2DM), luseogliflozin has demonstrated efficacy in improving glycemic control, reducing body weight, and lowering blood pressure.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of luseogliflozin, detailing its metabolic pathways, mechanism of action, and clinical effects, supported by data from preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of luseogliflozin has been characterized in healthy individuals and in patients with T2DM, including those with renal impairment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Luseogliflozin is rapidly absorbed after oral administration.[5] In healthy Japanese males and patients with T2DM, the time to reach maximum plasma concentration (Tmax) typically ranges from 0.6 to 2.25 hours.[1][5][6] Preclinical studies in rats and dogs showed that the drug is well absorbed, with over 86% of the administered dose being absorbed.[7][8] The pharmacokinetics of luseogliflozin are not significantly affected by food.[5]

-

Distribution: Preclinical studies using radiolabeled luseogliflozin demonstrated good distribution to its target organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[8] This distribution to the kidney was shown to be associated with SGLT2, as it was inhibited by the pre-injection of phlorizin, another SGLT inhibitor.[8]

-

Metabolism: Luseogliflozin undergoes extensive metabolism primarily through multiple cytochrome P450 (CYP) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. In vitro studies have identified CYP3A4/5, 4A11, 4F2, 4F3B, and UGT1A1 as the main enzymes involved in its metabolism.[6][9] The primary metabolites identified in humans are M2 (O-deethylated form), M8, M12, and M17.[6][8][10] M2 is the most abundant metabolite in human plasma and is also pharmacologically active.[10]

-

Excretion: In preclinical studies with rats and dogs, the majority of the drug-derived radioactivity was excreted via feces, indicating that metabolism is the main clearance mechanism.[7][8] In a clinical study involving Japanese patients with varying degrees of renal impairment, the urinary excretion of both luseogliflozin and its main urinary metabolite, M2, tended to decrease as the estimated glomerular filtration rate (eGFR) declined.[6]

Pharmacokinetic Parameters

The pharmacokinetic parameters of luseogliflozin have been evaluated in various clinical trials. The plasma half-life (t1/2) is approximately 9 to 14 hours, which supports a once-daily dosing regimen.[1][5] Plasma concentrations of luseogliflozin and its active metabolite M2 increase in a dose-proportional manner, and no accumulation has been observed after multiple doses.[1][11]

Table 1: Pharmacokinetic Parameters of Luseogliflozin in Different Populations

| Population | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |

|---|---|---|---|---|---|---|

| Healthy Japanese Males (Single Dose) | 5 mg | 0.67 | 104 | 722 | 11.2 | [5] |

| Healthy Japanese Males (Single Dose) | 10 mg (equiv.) | 0.83 | 196 | 1370 | 10.7 | [5] |

| Japanese T2DM Patients (Day 7, Multiple Dose) | 2.5 mg | 1.00 | 112 | 751 | 9.98 | [1] |

| Japanese T2DM Patients (Day 7, Multiple Dose) | 5 mg | 0.75 | 224 | 1480 | 10.4 | [1] |

| Japanese T2DM with Normal Renal Function (eGFR ≥90) (Single Dose) | 5 mg | 0.75 | 116.8 | 800.7 | 10.9 | [6] |

| Japanese T2DM with Severe Renal Impairment (eGFR 15-29) (Single Dose) | 5 mg | 1.50 | 84.5 | 868.9 | 12.5 | [6] |

Note: Values are presented as mean or median as reported in the source. AUC represents AUC from time 0 to infinity for single doses and AUC over the dosing interval (τ) for multiple doses.

Drug-Drug Interactions

Luseogliflozin has a low potential for clinically significant drug-drug interactions.

-

Effect on CYPs: In vitro studies showed that luseogliflozin is a weak inhibitor of CYP2C19 (IC50 value: 58.3 μmol/L) and does not inhibit other major CYP isoforms.[9][12] It showed a weak potential to induce CYP3A4 in vitro, but this was not observed in clinical studies.[9][12]

-

Interactions with Other Antidiabetic Drugs: Clinical studies in healthy Japanese males found no clinically meaningful pharmacokinetic interactions when luseogliflozin was co-administered with other oral antidiabetic drugs, including glimepiride, metformin, pioglitazone, sitagliptin, miglitol, or voglibose.[9][13]

Experimental Protocols: Pharmacokinetics

A typical pharmacokinetic study for luseogliflozin involves a randomized, controlled design. For instance, the study in Japanese patients with T2DM was a randomized, single-blind, placebo-controlled, parallel-group trial.[1][11] Participants received once-daily doses of luseogliflozin (e.g., 0.5, 1, 2.5, or 5 mg) or a placebo for a set duration, such as 7 days.[1][11] Blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of luseogliflozin and its metabolites using validated analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] From these concentration-time data, key PK parameters such as Cmax, Tmax, AUC, and t1/2 were calculated.[1]

Pharmacodynamics

The pharmacodynamic effects of luseogliflozin are directly linked to its mechanism of action as a selective SGLT2 inhibitor.

Mechanism of Action

Luseogliflozin is a competitive inhibitor of SGLT2, which is expressed in the renal proximal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][2] Luseogliflozin has a 50% inhibitory concentration (IC50) for SGLT2 of 2.26 nM and exhibits a high selectivity (1765-fold) for SGLT2 over SGLT1.[1][14][15] By blocking SGLT2, luseogliflozin reduces the renal threshold for glucose, thereby promoting the excretion of excess glucose in the urine.[1] This glucosuric effect leads to a reduction in plasma glucose levels.[1] A key aspect of its sustained effect is the long dissociation half-time of luseogliflozin from the SGLT2 transporter, which is estimated to be around 7 hours.[2][16]

Pharmacodynamic Effects

Luseogliflozin administration leads to significant and clinically relevant improvements in glycemic control and other metabolic parameters.

-

Urinary Glucose Excretion (UGE): Luseogliflozin produces a robust, dose-dependent increase in 24-hour UGE.[1][11] In a 7-day study in Japanese patients with T2DM, the mean increase in UGE on day 7 was 49.2 g, 66.5 g, 89.4 g, and 101 g for the 0.5, 1, 2.5, and 5 mg doses, respectively.[1][11] The glucosuric effect is attenuated in patients with renal impairment due to a lower filtered glucose load.[6]

-

Glycemic Control: The drug effectively lowers key markers of glycemic control. Long-term studies have shown that luseogliflozin maintains improved glycemic control for at least two years.[3]

-

HbA1c: In a 52-week study, luseogliflozin (2.5 mg, with potential increase to 5 mg) lowered HbA1c by a mean of -0.50%.[9] A 12-week dose-finding study showed placebo-subtracted HbA1c reductions of -0.29%, -0.39%, and -0.46% for the 1 mg, 2.5 mg, and 5 mg doses, respectively.[17]

-

Fasting and Postprandial Glucose: Luseogliflozin significantly reduces both fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).[1][17]

-

-

Body Weight and Blood Pressure: Treatment with luseogliflozin is associated with a significant reduction in body weight and blood pressure.[3][4] The weight loss is likely due to the caloric loss from UGE.[1] In a 24-week study, the 2.5 mg dose was associated with a mean body weight change of -2.70 kg compared to -0.93 kg with placebo.[1] Two-year data shows a sustained reduction in both body weight and systolic/diastolic blood pressure.[3]

-

Effects on Islet Hormones and Incretins: Luseogliflozin has been shown to improve β-cell function and insulin resistance.[18][19] It significantly increases the secretion of glucagon-like peptide-1 (GLP-1) but does not appear to affect glucagon secretion.[18][19] The reduction in glucose levels is also accompanied by a decrease in serum insulin levels.[20] Interestingly, preclinical studies suggest luseogliflozin may increase beta-cell proliferation through humoral factors, independent of the insulin/IGF-1 receptor pathway.[21]

Table 2: Key Pharmacodynamic Effects of Luseogliflozin in T2DM Patients

| Parameter | Dose | Duration | Change from Baseline/Placebo | Reference |

|---|---|---|---|---|

| UGE (24-h) | 5 mg | 7 days | +101 g/day | [1][11] |

| HbA1c | 2.5 mg | 12 weeks | -0.61% (vs +0.22% for Placebo) | [17] |

| HbA1c | 5 mg | 12 weeks | -0.68% (vs +0.22% for Placebo) | [17] |

| HbA1c | 2.5 mg (titrated to 5 mg) | 52 weeks | -0.50% | [9] |

| Fasting Plasma Glucose | 5 mg | 12 weeks | -30.9 mg/dL (vs +6.2 mg/dL for Placebo) | [17] |

| Body Weight | 2.5 mg | 24 weeks | -2.70 kg (vs -0.93 kg for Placebo) | [1] |

| Body Weight | 2.5 mg (titrated to 5 mg) | 2 years | -1.04 kg/m ² (BMI change) | [3] |

| Systolic Blood Pressure | 2.5 mg (titrated to 5 mg) | 2 years | -5.3 mmHg | [3] |

| Diastolic Blood Pressure | 2.5 mg (titrated to 5 mg) | 2 years | -4.7 mmHg |[3] |

Experimental Protocols: Pharmacodynamics

Pharmacodynamic studies are designed to quantify the physiological effects of the drug. For luseogliflozin, a common design is a randomized, double-blind, placebo-controlled trial in patients with T2DM.[17][20] After a washout period for any prior antihyperglycemic agents, patients are randomized to receive different doses of luseogliflozin or a placebo for a specified period (e.g., 12 or 24 weeks).[17] The primary endpoint is often the change in HbA1c from baseline.[17] Secondary endpoints include changes in FPG, PPG (often assessed during a meal tolerance test), body weight, and UGE.[17] Safety and tolerability are monitored throughout the study.[17] Continuous glucose monitoring (CGM) has also been used to assess the effect of luseogliflozin on 24-hour glucose variability.[20]

References

- 1. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 3. Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luseogliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Absence of Drug-Drug Interactions Between Luseogliflozin, a Sodium-Glucose Co-transporter-2 Inhibitor, and Various Oral Antidiabetic Drugs in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial | springermedizin.de [springermedizin.de]

- 16. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose-finding study of luseogliflozin in Japanese patients with type 2 diabetes mellitus: a 12-week, randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes [jstage.jst.go.jp]

- 19. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Luseogliflozin Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Luseogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The following sections detail its binding kinetics, the experimental protocols used for its characterization, and its mechanism of action, offering valuable insights for professionals in the field of drug development and diabetes research.

Quantitative Binding Kinetics of Luseogliflozin

Luseogliflozin demonstrates a high affinity and potent competitive inhibition of human SGLT2 (hSGLT2). The key quantitative parameters defining its binding kinetics are summarized in the tables below.

| Parameter | Value | Description | Source(s) |

| Inhibition Constant (Ki) | 1.10 nM | A measure of the inhibitor's binding affinity. Luseogliflozin competitively inhibits hSGLT2-mediated glucose uptake with this value. | [1][2] |

| Dissociation Constant (Kd) | 1.3 nM | Represents the concentration of Luseogliflozin at which half of the hSGLT2 binding sites are occupied in the absence of glucose. | [1] |

| Half-Maximal Inhibitory Concentration (IC50) | 2.26 nM | The concentration of Luseogliflozin required to inhibit 50% of SGLT2 activity. | [2][3] |

| Dissociation Half-Time (t½) | 7 hours | The time taken for half of the bound Luseogliflozin to dissociate from hSGLT2, indicating a slow dissociation rate. | [1][4] |

| Selectivity Parameter | Value | Description | Source(s) |

| Selectivity for SGLT2 over SGLT1 | ~1,765-fold | Luseogliflozin is significantly more selective for SGLT2 compared to SGLT1, which is important for minimizing potential side effects related to SGLT1 inhibition. | [2][3] |

| IC50 for SGLT1 | 3990 nM | The concentration of Luseogliflozin required to inhibit 50% of SGLT1 activity, highlighting its lower affinity for this transporter. | [2] |

Experimental Protocols

The characterization of Luseogliflozin's binding kinetics involves several key in vitro experiments. The methodologies for these are detailed below.

SGLT2 Inhibition Assay (Glucose Uptake)

This assay determines the inhibitory effect of Luseogliflozin on the glucose transport activity of SGLT2.

-

Cell System: Chinese Hamster Ovary (CHO) cells or other suitable cell lines overexpressing human SGLT2 (hSGLT2).[5]

-

Substrate: A radiolabeled glucose analog, such as methyl-α-D-glucopyranoside (AMG), is used to measure uptake.[5]

-

Protocol:

-

hSGLT2-expressing cells are seeded in appropriate culture plates and grown to confluence.

-

The cells are washed with a sodium-containing buffer to ensure SGLT2 activity.

-

Cells are then incubated with varying concentrations of Luseogliflozin for a predetermined period.

-

Radiolabeled AMG is added to the wells, and uptake is allowed to proceed for a specific time.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of Luseogliflozin that inhibits 50% of the glucose uptake (IC50) is calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) is determined from this data, confirming competitive inhibition.[1][5]

-

Radioligand Binding Assay

This assay directly measures the binding of Luseogliflozin to the SGLT2 protein.

-

Radioligand: Tritiated Luseogliflozin ([³H]-Luseogliflozin) is used as the radiotracer.[1]

-

Source of SGLT2: Membranes prepared from cells overexpressing hSGLT2.[6]

-

Protocol:

-

Saturation Binding:

-

hSGLT2-containing membranes are incubated with increasing concentrations of [³H]-Luseogliflozin.[6]

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 6 hours).[6]

-

Non-specific binding is determined in parallel incubations containing an excess of unlabeled Luseogliflozin.

-

The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is measured.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation curve, often using a Scatchard plot.[6]

-

-

Association and Dissociation Kinetics:

-

Association: Membranes are incubated with a fixed concentration of [³H]-Luseogliflozin, and the binding is measured at various time points to determine the association rate constant (kon).[6]

-

Dissociation: After reaching equilibrium with [³H]-Luseogliflozin, an excess of unlabeled Luseogliflozin is added to the reaction mixture to prevent re-binding of the radioligand. The amount of [³H]-Luseogliflozin remaining bound is measured over time to determine the dissociation rate constant (koff).[6] The dissociation half-time can be calculated from the koff.

-

-

Mechanism of Action and Signaling Pathway

Luseogliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[7][8] SGLT2 is responsible for the reabsorption of the majority of glucose filtered by the glomerulus.[3][7] By competitively blocking this transporter, Luseogliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria).[7] This process lowers blood glucose levels in an insulin-independent manner.[8]

References

- 1. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 5. In Vitro Pharmacological Profile of Ipragliflozin, a Sodium Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 8. diabetesjournals.org [diabetesjournals.org]

Luseogliflozin's Impact on Renal Glucose Reabsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of luseogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), and its effects on renal glucose reabsorption.

Core Mechanism of Action

Luseogliflozin exerts its therapeutic effect by specifically targeting SGLT2, a protein primarily expressed in the S1 segment of the proximal renal tubules.[1] In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] SGLT2 is responsible for the reabsorption of about 90% of this filtered glucose.[3][4] By inhibiting SGLT2, luseogliflozin blocks this reabsorption process, leading to the excretion of excess glucose in the urine (glucosuria).[3] This mechanism effectively lowers plasma glucose levels in an insulin-independent manner, making it a valuable therapeutic option for managing type 2 diabetes mellitus.[5][6]

The inhibition of SGLT2 by luseogliflozin is competitive, meaning it vies with glucose to bind to the transporter.[7] This action reduces the renal threshold for glucose, the plasma concentration above which glucose begins to appear in the urine.[5] Consequently, this leads to caloric loss, which can contribute to weight reduction, and osmotic diuresis, which may lead to a modest decrease in blood pressure.[3]

Quantitative Analysis of Luseogliflozin's Inhibitory Activity

The potency and selectivity of luseogliflozin have been quantified in various preclinical studies. The following tables summarize key quantitative data regarding its inhibitory kinetics and selectivity.

| Parameter | Value | Species/System | Reference |

| IC₅₀ for SGLT2 | 2.26 nM | Human | [8] |

| 2.3 nM | Not Specified | [9] | |

| Kᵢ for SGLT2 | 1.10 nM | Human | [7] |

| Selectivity (SGLT1 IC₅₀ / SGLT2 IC₅₀) | 1,765-fold | Human | [8][9] |

| Dissociation Half-Time from hSGLT2 | 7 hours | Human | [7] |

Table 1: In Vitro Inhibitory Activity of Luseogliflozin

| Subject Population | Luseogliflozin Dose | Change in 24-hour Urinary Glucose Excretion (UGE) | Reference |

| Healthy Japanese Males (Single Dose) | 1-25 mg | 18.9 to 70.9 g (dose-dependent) | [10] |

| Japanese Patients with T2DM | Multiple Doses | Dose-dependent increase | [8] |

| Japanese Patients with T2DM and Renal Impairment | 5 mg (Single Dose) | Increased in all groups, but smaller increase in lower eGFR groups | [11][12] |

Table 2: Pharmacodynamic Effects of Luseogliflozin on Urinary Glucose Excretion

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of a compound like luseogliflozin on SGLT2 expressed in a cell line.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of luseogliflozin on human SGLT2 (hSGLT2).

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2.[13]

-

Radiolabeled substrate: α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG).[13]

-

Luseogliflozin stock solution.

-

Assay buffer (protein-free).

-

Scintillation fluid and counter.

Procedure:

-

Culture CHO-hSGLT2 cells to confluence in appropriate multi-well plates.

-

Prepare serial dilutions of luseogliflozin in the assay buffer.

-

Wash the cells with the assay buffer to remove culture medium.

-

Add the luseogliflozin dilutions to the cells and incubate for a predetermined period.

-

Add [¹⁴C]AMG to the wells to initiate the uptake reaction and incubate for a specific duration (e.g., 2 hours).[13]

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each luseogliflozin concentration relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Fluorescent Glucose Uptake Assay

This protocol describes a non-radioactive method to screen for SGLT2 inhibitors using a fluorescent glucose analog.[14][15]

Objective: To assess the inhibitory effect of luseogliflozin on glucose uptake in a human kidney cell line.

Materials:

-

Human kidney 2 (HK-2) cells, which endogenously express SGLT2.[14][15]

-

Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[14][15]

-

Luseogliflozin stock solution.

-

Sodium-containing and sodium-free buffer solutions.

-

Fluorescence microplate reader or microscope.

Procedure:

-

Seed HK-2 cells in a multi-well plate and grow to a suitable confluence.

-

Wash the cells with a sodium-free buffer.

-

Pre-incubate the cells with varying concentrations of luseogliflozin in a sodium-containing buffer.

-

Add 2-NBDG to the wells and incubate for an optimized time to allow for cellular uptake.[15]

-

Remove the incubation medium and wash the cells to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.[14]

-

Compare the fluorescence in luseogliflozin-treated cells to that of vehicle-treated cells to determine the extent of inhibition.

Visualizing Pathways and Workflows

Mechanism of Action of Luseogliflozin in the Renal Proximal Tubule

Caption: Luseogliflozin competitively inhibits SGLT2 on the apical membrane of proximal tubule cells.

Experimental Workflow for In Vitro SGLT2 Inhibition Assay

Caption: Workflow for determining the IC50 of luseogliflozin using a cell-based radiolabeled substrate uptake assay.

Conclusion

Luseogliflozin is a highly potent and selective SGLT2 inhibitor that effectively reduces renal glucose reabsorption. Its mechanism of action, independent of insulin pathways, provides a crucial therapeutic strategy for the management of type 2 diabetes. The quantitative data from in vitro and clinical studies underscore its efficacy in promoting urinary glucose excretion and thereby improving glycemic control. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of SGLT2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Portico [access.portico.org]

- 3. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial | springermedizin.de [springermedizin.de]

- 9. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. scribd.com [scribd.com]

- 15. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Luseogliflozin (TS-071): A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luseogliflozin, also known as TS-071, is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class of drugs, it represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Unlike traditional oral hypoglycemic agents that act on insulin secretion or sensitivity, luseogliflozin employs a unique mechanism of action, independent of insulin, by promoting the excretion of excess glucose in the urine. This comprehensive technical guide delineates the discovery, synthesis, preclinical development, and clinical evaluation of luseogliflozin, providing an in-depth resource for researchers and professionals in the field of drug development.

Discovery and Synthesis

The development of luseogliflozin was rooted in the understanding of the pivotal role of SGLT2 in renal glucose reabsorption. More than 90% of the glucose filtered by the glomeruli is reabsorbed into the bloodstream via SGLT2 in the proximal tubules of the kidneys.[1] By selectively inhibiting this transporter, a novel therapeutic strategy emerged to lower blood glucose levels.

The chemical synthesis of luseogliflozin is a multi-step process designed to create a stable and highly selective C-glucoside derivative. A representative synthetic pathway involves the following key transformations:

-

Bromination: The synthesis typically begins with the bromination of a substituted toluene derivative.

-

Friedel-Crafts Acylation: This is followed by a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a diaryl ketone.[2]

-

Reduction: The resulting ketone is then reduced to a diarylmethane structure. This reduction can be achieved using reagents like triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[2]

-

Glycosylation: A crucial step is the C-glycosylation, where the diarylmethane intermediate is coupled with a protected thio-glucose derivative (a thiolactone). This is often achieved via a Grignard reaction.[3]

-

Deprotection: The final step involves the removal of the protecting groups from the glucose moiety to yield luseogliflozin.[3]

Caption: A simplified workflow of the chemical synthesis of Luseogliflozin.

Mechanism of Action and In Vitro Characterization

Luseogliflozin is a highly potent and selective inhibitor of SGLT2. In vitro studies have demonstrated its competitive inhibition of human SGLT2 (hSGLT2).[4]

Experimental Protocol: SGLT2 Inhibition Assay

A common method to determine the inhibitory activity of compounds on SGLT2 involves a cell-based uptake assay using Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2.

-

Cell Culture: CHO cells stably transfected with the gene for hSGLT2 are cultured to confluence in 96-well plates.

-

Incubation: The cells are washed and then incubated in a sodium-containing buffer with varying concentrations of luseogliflozin.

-

Substrate Addition: A radiolabeled glucose analog, such as [¹⁴C]alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the wells. [¹⁴C]AMG is a substrate for SGLT transporters but is not metabolized by the cells.

-

Uptake Measurement: After a defined incubation period, the uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the luseogliflozin concentration. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation.

| Parameter | Value | Reference |

| hSGLT2 IC₅₀ | 2.26 nM | [5] |

| hSGLT1 IC₅₀ | 3990 nM | [6] |

| Selectivity (SGLT1/SGLT2) | ~1765-fold | [7] |

| Inhibition Type | Competitive | [4] |

| hSGLT2 Ki | 1.10 nM | [4] |

Table 1: In Vitro Inhibitory Activity of Luseogliflozin

Caption: Luseogliflozin inhibits SGLT2 in the renal proximal tubule, leading to increased urinary glucose excretion.

Preclinical Development

The efficacy and safety of luseogliflozin were extensively evaluated in various animal models of type 2 diabetes.

Diabetic Nephropathy Model (T2DN Rats)

The T2DN rat is a genetic model of type 2 diabetic nephropathy. Studies in these animals demonstrated the long-term effects of luseogliflozin on renal function.

Experimental Protocol:

-

Animal Model: Male T2DN rats, which spontaneously develop type 2 diabetes and subsequent nephropathy.[7]

-

Treatment: Luseogliflozin was administered in the chow at a dose of 10 mg/kg/day.[7]

-

Parameters Measured: Blood glucose, HbA1c, urinary glucose excretion, blood pressure, proteinuria, and glomerular filtration rate (GFR) were monitored. Renal histology was also assessed.

-

GFR Measurement: GFR can be estimated by measuring creatinine clearance. This involves collecting urine over a 24-hour period and measuring urine volume and creatinine concentration, as well as plasma creatinine concentration. The GFR is calculated using the formula: GFR = (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time).

| Parameter | Vehicle-treated T2DN Rats | Luseogliflozin-treated T2DN Rats (10 mg/kg/day) | Reference |

| Blood Glucose | ~350 mg/dL | Normalized | [8] |

| HbA1c | ~10% | Normalized | [8] |

| Urinary Glucose Excretion | Baseline | Significantly Increased | [7] |

| Blood Pressure | No significant change | No significant change | [7] |

| Glomerular Injury | Progressive | Reduced | [7] |

| Renal Fibrosis | Progressive | Reduced | [7] |

Table 2: Effects of Luseogliflozin in T2DN Rats

Non-alcoholic Steatohepatitis (NASH) Model

The effects of luseogliflozin on NASH were investigated in a rodent model.

Experimental Protocol:

-

Animal Model: Mice were treated with nicotinamide (NA) and streptozotocin (STZ) to induce a state of reduced insulin secretory capacity, followed by a high-fat diet containing trans fatty acids (HFDT) to induce NASH.[9]

-

Treatment: Luseogliflozin was administered to one group of the NA/STZ HFDT-fed mice.[9]

-

Parameters Measured: Blood glucose, liver weight, lipid accumulation, serum alanine aminotransferase (ALT), and markers of fibrosis and inflammation in the liver were assessed.[9]

| Parameter | NA/STZ HFDT-fed Mice | Luseogliflozin-treated NA/STZ HFDT-fed Mice | Reference |

| Blood Glucose | 230-410 mg/dL | Normalized | [9] |

| Liver Weight | Increased | Attenuated Increase | [9] |

| Lipid Accumulation | Present | Attenuated | [9] |

| Serum ALT | Increased | Attenuated Increase | [9] |

| Liver Fibrosis | Present | Normalized | [9] |

| Inflammatory Cytokines | Upregulated | Normalized | [9] |

Table 3: Effects of Luseogliflozin in a Mouse Model of NASH

Clinical Development

Luseogliflozin has undergone a comprehensive clinical development program, including Phase I, II, and III trials, to establish its efficacy and safety in humans.

Phase I Studies: Pharmacokinetics and Pharmacodynamics

Phase I studies in healthy Japanese males established the pharmacokinetic and pharmacodynamic profile of luseogliflozin.

| Parameter (at 5 mg dose) | Value | Reference |

| Tmax (Time to Peak Concentration) | 0.5 - 1.5 hours | [10] |

| T½ (Half-life) | ~9.14 - 10.7 hours (multiple doses) | [5] |

| Urinary Glucose Excretion (24h) | Dose-dependent increase | [5] |

Table 4: Pharmacokinetic Parameters of Luseogliflozin in Healthy Subjects

Phase III Clinical Trials

Multiple Phase III trials have demonstrated the efficacy and safety of luseogliflozin as both monotherapy and add-on therapy in patients with T2DM.

Experimental Protocol (General Design):

-

Study Design: Randomized, double-blind, placebo-controlled trials.

-

Patient Population: Patients with T2DM inadequately controlled with diet and exercise or other oral hypoglycemic agents. Inclusion criteria typically include a specific range for HbA1c (e.g., 6.9% to 10.5%).[11]

-

Intervention: Luseogliflozin administered orally once daily at doses of 2.5 mg or 5 mg.[11][12]

-

Primary Endpoint: Change from baseline in HbA1c at a specified time point (e.g., 24 or 52 weeks).[11]

-

Secondary Endpoints: Changes in fasting plasma glucose (FPG), postprandial glucose (PPG), body weight, and safety assessments.[11]

-

Statistical Analysis: The primary efficacy endpoint is typically analyzed using an analysis of covariance (ANCOVA) model with treatment group as a factor and baseline HbA1c as a covariate.

Key Efficacy Results from Phase III Monotherapy Trial (Japanese Patients):

| Parameter (at 24 weeks) | Placebo | Luseogliflozin 2.5 mg | p-value | Reference |

| Change in HbA1c (%) | +0.13 | -0.63 | <0.001 | [11] |

| Change in FPG (mg/dL) | - | Significant Reduction | <0.05 | [11] |

| Change in Body Weight (kg) | - | Significant Reduction | <0.05 | [11] |

Table 5: Efficacy of Luseogliflozin Monotherapy in Japanese T2DM Patients

Key Efficacy Results from Phase III Add-on to Metformin Trial (Caucasian Patients):

| Parameter (at 12 weeks) | Placebo | Luseogliflozin 2.5 mg | Luseogliflozin 5.0 mg | Luseogliflozin 10.0 mg | Reference |

| Change in HbA1c (%) vs. Placebo | - | -0.25 (p=0.045) | -0.36 (p=0.006) | -0.45 (p=0.001) | |

| Change in Body Weight vs. Placebo | - | Statistically Significant Reduction | Statistically Significant Reduction | Statistically Significant Reduction |

Table 6: Efficacy of Luseogliflozin as Add-on to Metformin in Caucasian T2DM Patients

Caption: A generalized workflow for a Phase III clinical trial of Luseogliflozin.

Safety and Tolerability

Across the clinical trial program, luseogliflozin has been generally well-tolerated. The most common adverse events are consistent with the SGLT2 inhibitor class, including an increased incidence of genital and urinary tract infections. Hypoglycemia is infrequent due to the insulin-independent mechanism of action.[11]

Analytical Methodology

The quantification of luseogliflozin in biological matrices, such as plasma, is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for this purpose.

Experimental Protocol: LC-MS/MS for Luseogliflozin Quantification

-

Sample Preparation: Plasma samples are prepared using protein precipitation followed by liquid-liquid extraction.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a suitable analytical column (e.g., C18).

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for luseogliflozin and an internal standard are monitored for quantification.

-

Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The validated range is typically from 0.5 to 500 ng/mL in rat plasma.

Conclusion

Luseogliflozin (TS-071) has emerged as a valuable therapeutic option for the management of type 2 diabetes mellitus. Its development journey, from rational drug design and synthesis to rigorous preclinical and clinical evaluation, showcases a successful translation of a novel pharmacological concept into a clinically effective and safe medication. The comprehensive data presented in this guide underscore the robust scientific foundation behind luseogliflozin and provide a detailed resource for the scientific community.

References

- 1. Assay: Inhibition of human SGLT2-mediated [14C]-AMG uptake expressed in CHOK cells preincubated for 10 mins followed by [14C]-AMG addition measured a... - ChEMBL [ebi.ac.uk]

- 2. CN106606488A - Luseogliflozin pharmaceutical composition, and preparation method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. olac.berkeley.edu [olac.berkeley.edu]

- 7. ijper.org [ijper.org]

- 8. scispace.com [scispace.com]

- 9. Progression of diabetic kidney disease in T2DN rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review). | Semantic Scholar [semanticscholar.org]

- 11. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. Validation of a novel UPLC-MS/MS method for estimation of metformin and empagliflozin simultaneously in human plasma using freezing lipid precipitation approach and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Luseogliflozin Hydrate: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of luseogliflozin hydrate, a potent and selective second-generation sodium-glucose co-transporter 2 (SGLT2) inhibitor. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient (API).

Chemical Properties

Luseogliflozin hydrate is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

General Chemical Information

| Property | Value | Reference |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate | [2] |

| Chemical Formula | C₂₃H₃₂O₇S | [2] |

| Molecular Weight | 452.56 g/mol | [3] |

| CAS Number | 1152425-66-5 | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 155.0-157.0°C (as 0.5 hydrate) | [1] |

| logP | 2.28 | [4] |

| pKa (Strongest Acidic) | 12.85 (Predicted) | [4] |

| pKa (Strongest Basic) | -2.8 (Predicted) | [4] |

| Solubility | Data not available in searched documents. |

Note: Experimentally determined solubility data in various solvents (e.g., water, ethanol, methanol, DMSO) and pKa values were not available in the public domain at the time of this review. The provided pKa values are computational predictions.

Stability Profile

The stability of luseogliflozin hydrate is a critical attribute for its formulation, storage, and handling. While specific degradation kinetics and comprehensive stability data for luseogliflozin hydrate were not found in the reviewed literature, this section outlines a representative experimental protocol for forced degradation studies based on established methods for other SGLT2 inhibitors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Representative Experimental Protocol for Forced Degradation Studies

This protocol is a general guideline and may require optimization for luseogliflozin hydrate specifically.

Objective: To investigate the degradation of luseogliflozin hydrate under various stress conditions as mandated by ICH guidelines (Q1A(R2)).

Methodology: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or High-Performance Thin-Layer Chromatography (HPTLC), would be developed and validated to separate and quantify luseogliflozin from its potential degradation products.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat a solution of luseogliflozin hydrate in a suitable solvent with 0.1 N HCl.

-

Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of luseogliflozin hydrate with 0.1 N NaOH.

-

Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of luseogliflozin hydrate with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store at room temperature or a slightly elevated temperature for a specified duration.

-

-

Thermal Degradation:

-

Expose solid luseogliflozin hydrate powder to dry heat in a calibrated oven (e.g., 60-80°C) for an extended period.

-

Dissolve the stressed powder in a suitable solvent for analysis.

-

-

Photostability:

-

Expose a solution of luseogliflozin hydrate and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating method. The percentage degradation of luseogliflozin hydrate and the formation of any degradation products would be monitored. Peak purity analysis of the luseogliflozin peak is crucial to ensure that no degradation products are co-eluting.

Visualizations

Chemical Structure of Luseogliflozin

Experimental Workflow for Forced Degradation Study

Signaling Pathway of SGLT2 Inhibition by Luseogliflozin

Potential Intracellular Signaling Pathway Influenced by Luseogliflozin

Conclusion

This technical guide has consolidated the available public information on the chemical properties and stability of luseogliflozin hydrate. While key identifiers and some physicochemical properties have been presented, a comprehensive experimental dataset for solubility and stability remains to be fully elucidated in publicly accessible literature. The provided experimental framework for forced degradation studies offers a starting point for researchers to establish the intrinsic stability of luseogliflozin hydrate. The diagrams visually summarize the compound's structure, a typical stability testing workflow, and its established and potential mechanisms of action, providing valuable tools for professionals in the field of drug development. Further research is warranted to fill the existing data gaps and to fully characterize the degradation pathways of this important SGLT2 inhibitor.

References

Molecular Modeling of Luseogliflozin and SGLT2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Luseogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its target protein. By leveraging computational modeling and experimental data, this document aims to elucidate the structural basis of this interaction, offering valuable insights for researchers in the field of diabetes drug discovery and development.

Introduction: SGLT2 Inhibition in Type 2 Diabetes Management

The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter responsible for approximately 90% of glucose reabsorption in the kidneys' proximal tubules[1][2]. In type 2 diabetes mellitus (T2DM), overexpression of SGLT2 can contribute to persistent hyperglycemia[3]. SGLT2 inhibitors, such as Luseogliflozin, represent a novel class of antidiabetic drugs that work by blocking this reabsorption process, thereby promoting urinary glucose excretion and lowering blood glucose levels in an insulin-independent manner[1][4]. Luseogliflozin has demonstrated high potency and selectivity for SGLT2 over SGLT1[5][6]. Understanding the molecular underpinnings of this specific interaction is crucial for the rational design of next-generation inhibitors.

Mechanism of Action: The SGLT2 Inhibition Pathway

Luseogliflozin competitively binds to the glucose-binding site of the SGLT2 protein located on the epithelial cells of the renal proximal tubules[1][3][7]. This action blocks the reabsorption of filtered glucose from the tubular fluid back into the bloodstream. Consequently, excess glucose is excreted in the urine, leading to a reduction in plasma glucose levels, and may also contribute to modest weight loss and a reduction in blood pressure[1][4].

Quantitative Analysis of Luseogliflozin-SGLT2 Binding

The efficacy of Luseogliflozin is underscored by its strong binding affinity and favorable kinetic profile. In vitro studies have quantified these parameters, demonstrating its potent and competitive inhibition of the SGLT2 transporter. A slow dissociation from the SGLT2 protein contributes to its sustained action[7][8].

| Parameter | Value | Description | Source(s) |

| IC₅₀ | 2.26 nM | The concentration of Luseogliflozin required to inhibit 50% of SGLT2 activity. | [5] |

| Kᵢ | 1.10 nM | The inhibition constant, indicating the binding affinity of the competitive inhibitor. | [5] |

| Kₔ | 1.3 nM | The dissociation constant, reflecting the high affinity of Luseogliflozin for hSGLT2. | |

| Dissociation Half-Time (t½) | ~7.0 hours | The time taken for half of the Luseogliflozin molecules to dissociate from the SGLT2 protein. | [7][8][9] |

Molecular Interaction and Binding Site Analysis

Molecular docking studies have provided a structural model of how Luseogliflozin fits into the SGLT2 binding pocket. The interaction is stabilized by a network of hydrogen bonds and other non-covalent interactions, primarily involving the sugar moiety of the drug.

| Interacting SGLT2 Residue | Source |

| Arginine (Arg⁴⁹) | [10] |

| Serine (Ser⁷⁴) | [10] |

| Serine (Ser⁷⁸) | [10] |

| Glycine (Gly⁷⁹) | [10] |

| Histidine (His⁸⁰) | [10] |

| Lysine (Lys¹⁵⁴) | [10] |

| Aspartic Acid (Asp¹⁵⁸) | [10] |

| Serine (Ser³⁹³) | [10] |

References

- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 2. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 10. Molecular Aspects of C-glycosides: Interactive Analysis of C-linked Compounds With the SGLT2 Molecular Model | Anticancer Research [ar.iiarjournals.org]

Luseogliflozin's Impact on Pancreatic Beta-Cell Proliferation and Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, improves glycemic control by promoting urinary glucose excretion.[1] Beyond its primary glucose-lowering effect, extensive preclinical evidence demonstrates that luseogliflozin exerts significant protective effects on pancreatic β-cells. These effects manifest as an increase in β-cell proliferation, a reduction in apoptosis, and an overall preservation and improvement of β-cell mass and function.[2][3] The mechanisms are multifactorial, involving both the indirect amelioration of glucotoxicity and the activation of specific signaling pathways through humoral factors, independent of the classical insulin/IGF-1 receptor pathway.[4][5] This guide provides an in-depth analysis of the core mechanisms, supporting quantitative data, and detailed experimental protocols from key studies investigating luseogliflozin's role in β-cell health.

Core Mechanisms of Action on Beta-Cells

Luseogliflozin's beneficial effects on pancreatic β-cells are not due to direct action, as SGLT2 is not expressed in these cells.[6] Instead, the effects are mediated through two primary routes:

-

Indirect Effects via Glucotoxicity Reduction: By lowering chronic hyperglycemia, luseogliflozin reduces the metabolic stress on β-cells.[6] This relief from "glucose overload" decreases oxidative stress and preserves the expression of crucial β-cell transcription factors such as MafA, Pdx1, and Nkx6.1, which are essential for β-cell identity and function.[2][7] This environment is more conducive to β-cell survival and normal function.

-

Direct Effects via Humoral Factors: A key finding is that luseogliflozin treatment induces the release of circulating humoral factors that actively promote β-cell proliferation.[4][6] Serum from luseogliflozin-treated mice stimulates the proliferation of both mouse and human islet cells in vitro.[4][5] This effect is mediated by the activation of the FoxM1/PLK1/CENP-A signaling pathway in a manner that is independent of the insulin receptor and IGF-1 receptor.[4][5]

Signaling Pathway for Beta-Cell Proliferation

The diagram below illustrates the proposed signaling cascade initiated by humoral factors following luseogliflozin administration, leading to β-cell proliferation.

Caption: Luseogliflozin's dual mechanism on β-cell proliferation and function.

Quantitative Data from Preclinical Studies

The effects of luseogliflozin on β-cell mass, proliferation, apoptosis, and gene expression have been quantified in multiple studies, primarily using the obese type 2 diabetic db/db mouse model.

Table 1: Effect of Luseogliflozin on Beta-Cell Mass and Proliferation in db/db Mice

| Parameter | Model / Age | Treatment Details | Control Group | Luseogliflozin Group | % Change | Citation |

| β-Cell Mass | 10-week-old db/db mice | 0.01% in chow for 4 weeks | Lower | Larger | Qualitatively Increased | [2] |

| β-Cell Mass | 6-week-old db/db mice | 0.01% in chow for 4 weeks | ~1.2 mg | ~1.8 mg | +50% | [7] |

| β-Cell Proliferation (BrdU+) | 6-week-old db/db mice | 0.01% in chow for 4 weeks | ~0.25% | ~0.6% | +140% | [7] |

| β-Cell Proliferation (Ki67+) | 7-week-old db/db mice (Early Stage) | 0.01% in chow for 2 weeks | Lower | Significantly Increased | Qualitatively Increased | [8] |

| β-Cell Proliferation (Ki67+) | 16-week-old db/db mice (Advanced Stage) | 0.01% in chow for 2 weeks | No significant change | No significant change | - | [8] |

| β-Cell Apoptosis (TUNEL+) | 10-week-old db/db mice | 0.01% in chow for 4 weeks | Higher | Decreased | Qualitatively Decreased | [2][9] |

| β-Cell Apoptosis (TUNEL+) | 6-week-old db/db mice | 0.01% in chow for 4 weeks | ~0.025% | ~0.005% | -80% | [7] |

| Nkx6.1 Positive Cells / β-cells | 6-week-old db/db mice | 0.01% in chow for 4 weeks | 75.3 ± 3.5% | 89.8 ± 1.8% | +19.3% | [10] |

Table 2: Effect of Luseogliflozin on Beta-Cell Gene Expression in db/db Mouse Islets

| Gene | Model / Age | Treatment Details | Result vs. Control | Citation |

| Insulin 1 & 2 | 10-week-old db/db mice | 0.01% in chow for 4 weeks | Significantly Higher | [2][9] |

| MafA | 10-week-old db/db mice | 0.01% in chow for 4 weeks | Significantly Higher | [2][9] |

| PDX-1 | 10-week-old db/db mice | 0.01% in chow for 4 weeks | Significantly Higher | [2][9] |

| GLUT2 (Slc2a2) | 10-week-old db/db mice | 0.01% in chow for 4 weeks | Significantly Higher | [2][10] |

| TGFβ, Fibronectin, Collagen I & III | 10-week-old db/db mice | 0.01% in chow for 4 weeks | Significantly Lower | [2][9] |

| Foxm1, Cenpa, Plk1 | C57BL/6J mice + OSI-906 | Luseogliflozin for 7 days | Upregulated | [4][5] |

Experimental Protocols

Reproducibility of these findings requires meticulous adherence to established protocols. Below are summaries of key methodologies.

Protocol 1: In Vivo Luseogliflozin Treatment in db/db Mice

-

Animal Model: Male db/db mice, a model for obese type 2 diabetes. Studies have used mice at various ages (e.g., 6, 7, 10, or 16 weeks) to assess effects at different disease stages.[2][7][8]

-

Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.

-

Treatment Groups:

-

Duration: Treatment duration typically ranges from 2 to 4 weeks, or longer for long-term studies.[8]

-

Monitoring: Body weight, blood glucose, and food/water intake are monitored regularly.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized for collection of pancreas and blood. Islets may be isolated for further ex vivo analysis.

Protocol 2: Immunohistochemical Analysis of Beta-Cell Mass, Proliferation, and Apoptosis

-

Tissue Preparation: The pancreas is dissected, weighed, and fixed in 4% paraformaldehyde. It is then embedded in paraffin and sectioned (e.g., 4-5 µm thickness).

-

β-Cell Mass Staining: Sections are stained with an anti-insulin antibody. The total β-cell area is measured using imaging software (e.g., ImageJ) and is normalized to the total pancreatic area to calculate the β-cell mass.

-

Proliferation Assay (BrdU/Ki67):

-

For BrdU, mice are injected with 5-bromo-2'-deoxyuridine (BrdU) 2 hours before sacrifice.

-

Pancreatic sections are co-stained with antibodies against insulin and BrdU (or Ki67, an endogenous proliferation marker).

-

The proliferation rate is calculated as the percentage of insulin-positive cells that are also positive for BrdU/Ki67.[7]

-

-

Apoptosis Assay (TUNEL):

-

Apoptosis is detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit on pancreatic sections.

-

Sections are co-stained for insulin.

-

The apoptotic rate is the percentage of insulin-positive cells that are also TUNEL-positive.[7]

-

Protocol 3: Islet Isolation and Gene Expression Analysis

-

Islet Isolation: Pancreatic islets are isolated by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., with Ficoll or Histopaque).

-

RNA Extraction: Total RNA is extracted from the isolated islets using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Real-time qPCR is performed using specific primers for target genes (e.g., Ins1, Ins2, Mafa, Pdx1, Slc2a2, Foxm1) and a housekeeping gene (e.g., Actb) for normalization. Gene expression changes are calculated using the ΔΔCt method.[2]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating the in vivo effects of luseogliflozin.

Caption: Standard experimental workflow for preclinical luseogliflozin studies.

Conclusions for Drug Development Professionals

-

Durable Benefit: The improvement in β-cell function may offer a more durable glycemic control compared to therapies that do not address β-cell health. Clinical studies have shown that improvements in β-cell function can persist even after drug washout.[3]

-

Early Intervention is Key: Preclinical data suggest that the protective effects of luseogliflozin on β-cell mass and function are significantly more pronounced when treatment is initiated in the earlier stages of diabetes, before substantial β-cell loss has occurred.[8][11]

-

Novel Mechanism: The discovery of the insulin/IGF-1 receptor-independent pathway involving humoral factors opens new avenues for therapeutic research. Identifying these specific mitogenic factors could lead to novel, targeted therapies for β-cell regeneration.[4]

-

Beyond Glycemic Control: Luseogliflozin's actions on reducing fibrosis-related genes in islets suggest additional benefits in preserving the islet microenvironment.[2][9]

References

- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 2. Protective effects of SGLT2 inhibitor luseogliflozin on pancreatic β-cells in obese type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SGLT2 inhibitors and protection against pancreatic beta cell failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Protective effects of SGLT2 inhibitor luseogliflozin on pancreatic β-cells in obese type 2 diabetic db/db mice (Journal Article) | OSTI.GOV [osti.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

Luseogliflozin's impact on cardiovascular and renal systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of luseogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, on the cardiovascular and renal systems. By summarizing key clinical and preclinical data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the therapeutic potential and mechanisms of action of luseogliflozin.

Executive Summary

Luseogliflozin has demonstrated a range of beneficial effects on the cardiovascular and renal systems beyond its primary glucose-lowering action. Clinical studies have shown its potential to reduce cardiovascular risk factors and preserve renal function in patients with type 2 diabetes. Mechanistically, its actions extend beyond simple hemodynamics, involving intricate signaling pathways that modulate cellular stress, inflammation, and fibrosis. This guide provides a granular look into the evidence supporting the cardiorenal benefits of luseogliflozin.

Cardiovascular Impact

Luseogliflozin's influence on the cardiovascular system has been investigated in various clinical trials, focusing on heart failure, arterial stiffness, and blood pressure.

Clinical Data: Cardiovascular Outcomes

The following tables summarize the quantitative data from key clinical studies evaluating the cardiovascular effects of luseogliflozin.

Table 1: Effect of Luseogliflozin on Heart Failure with Preserved Ejection Fraction (HFpEF) - MUSCAT-HF Trial [1][2][3][4]

| Parameter | Luseogliflozin Group | Voglibose Group | p-value |

| Primary Outcome | |||

| Change in BNP at 12 weeks (%) | -9.0 | -1.9 | 0.26 |

| Secondary Outcomes | |||

| Change in Estimated Plasma Volume at 12 weeks (%) | -8.73 | - | <0.001 (vs. baseline) |

| Change in Systolic Blood Pressure at 12 weeks (mmHg) | -5.3 | - | <0.05 (vs. voglibose) |

Table 2: Effect of Luseogliflozin on Arterial Stiffness and Blood Pressure - LUSCAR Study

| Parameter | Baseline | Week 12 | p-value |

| Primary Outcome | |||

| Cardio-Ankle Vascular Index (CAVI) | 8.67 | 8.64 | 0.750 |

| Secondary Outcomes | |||

| Morning Home Systolic Blood Pressure (mmHg) | 134.5 | 128.5 | <0.001 |

| Morning Home Diastolic Blood Pressure (mmHg) | 80.1 | 76.5 | <0.001 |

| Body Weight (kg) | 71.9 | 70.1 | <0.001 |

| HbA1c (%) | 7.4 | 6.9 | <0.001 |

Table 3: Effect of Luseogliflozin on Cardiometabolic Markers in Patients with Coronary Artery Disease [5][6]

| Parameter | Baseline | 6 Months | p-value |

| Brain Natriuretic Peptide (BNP) (pg/mL) | 108 ± 60 | 65 ± 37 | <0.05 |

| Brachial-Ankle Pulse Wave Velocity (baPWV) (cm/s) | 1810 ± 311 | 1662 ± 233 | <0.05 |

| Body Weight Change (%) | - | -6 | <0.05 |

| γ-GTP (U/L) | 36 ± 35 | 28 ± 19 | <0.05 |

| HbA1c (%) | 7.3 ± 0.8 | 6.8 ± 0.8 | <0.05 |

Experimental Protocols

2.2.1 MUSCAT-HF Trial [1][3][4]

-

Study Design: A multicenter, prospective, open-label, randomized controlled trial.

-

Participants: Patients with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF; left ventricular ejection fraction >45% and B-type natriuretic peptide [BNP] concentrations ≥35 pg/mL).

-

Intervention: Luseogliflozin (2.5 mg once daily) versus voglibose (0.2 mg three times daily).

-

Primary Outcome: The change in the ratio of BNP concentrations after 12 weeks of treatment from baseline.

-

Methodology: BNP levels were measured at a central laboratory. Estimated plasma volume (ePV) was calculated using the Strauss formula. Echocardiographic parameters were assessed at baseline and follow-up.

2.2.2 LUSCAR Study

-

Study Design: A multicenter, single-arm, open-label exploratory study.

-

Participants: Adults with type 2 diabetes, HbA1c between 6.5% and 8.9%, requiring new or additional antidiabetic therapy.

-

Intervention: Luseogliflozin 2.5 mg/day for 12 weeks.

-

Primary Outcome: Change in cardio-ankle vascular index (CAVI) from baseline to week 4 and week 12.

-

Methodology: CAVI was measured using the VaSera VS-1500N system. Home blood pressure was self-measured by patients in the morning. Office blood pressure was measured at study visits.

Signaling Pathways in the Cardiovascular System

2.3.1 Inhibition of the Na+/H+ Exchanger (NHE-1)

Luseogliflozin is thought to exert direct cardioprotective effects by inhibiting the sodium-hydrogen exchanger 1 (NHE-1) in cardiomyocytes.[7][8][9][10][11] This inhibition helps to prevent intracellular sodium and calcium overload, particularly under ischemic conditions, thereby reducing the risk of arrhythmias and improving cardiac function.

Renal Impact

Luseogliflozin's effects on the renal system are characterized by the preservation of glomerular filtration and a reduction in markers of kidney damage.

Clinical Data: Renal Outcomes

Table 4: Effect of Luseogliflozin on Renal Function in Patients with Type 2 Diabetes [12][13][14]

| Parameter | High eGFR Group (≥90) | Normal eGFR Group (60 to <90) | Low eGFR Group (<60) |

| Change in eGFR (mL/min/1.73 m²) after 12 months | -5 ± 10 | -0 ± 10 | +2 ± 6 |

| Change in Urinary Protein Excretion (mg/gCr) after 12 months | Significant Decrease | Significant Decrease | Significant Decrease |

| Change in Urinary L-FABP (ng/mL) after 12 months | Significant Decrease | Significant Decrease | Significant Decrease |

Table 5: RESOLUTION Study - Luseogliflozin in Moderate to Severe Renal Impairment [15][16]

| Parameter | Luseogliflozin Group | Control Group | p-value |

| Primary Outcome | |||

| Change in eGFRcreat from baseline to 104 weeks | Not Significantly Different | Not Significantly Different | NS |

| Secondary Outcome | |||

| Chronic eGFRcreat slope (from 4 to 104 weeks) | Less Negative | More Negative | NS |

Experimental Protocols

3.2.1 Retrospective Study on Renal Function [12][14]

-

Study Design: A retrospective analysis of patients treated with luseogliflozin for 12 months.

-

Participants: 238 patients with type 2 diabetes, stratified by baseline estimated glomerular filtration rate (eGFR).

-

Intervention: Luseogliflozin 2.5 mg, once daily.

-

Methodology: eGFR was calculated using the equation for Japanese patients. Urinary protein excretion (uPE) and urinary albumin-to-creatinine ratio (uACR) were measured from spot urine samples. Urinary liver-type fatty acid-binding protein (L-FABP) was also assessed.

3.2.2 RESOLUTION Study [15][16]

-

Study Design: A multicenter, randomized, open-label, controlled clinical trial.

-

Participants: Patients with type 2 diabetes and an eGFR of 15–45 mL/min/1.73 m².

-

Intervention: Luseogliflozin versus control (standard care).

-

Primary Outcome: Change in eGFR from baseline to 104 weeks.

-

Methodology: eGFR slope was estimated using a piecewise linear mixed-effects model.

Signaling Pathways in the Renal System

3.3.1 Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

In the diabetic kidney, hyperglycemia leads to increased oxygen consumption by proximal tubular cells, creating a state of local hypoxia. This hypoxia stabilizes HIF-1α, a transcription factor that promotes fibrosis and inflammation. Luseogliflozin, by reducing glucose reabsorption and consequently the metabolic workload of these cells, alleviates hypoxia and promotes the degradation of HIF-1α.[17][18][19][20]

References

- 1. Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of luseogliflozin on estimated plasma volume in patients with heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Luseogliflozin on liver function, BNP and baPWV in diabetics with coronary artery disease [jstage.jst.go.jp]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. The off-target NHE1 inhibitory effect of SGLT2 inhibitors in cardiac remodeling [rcpp-ie.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Different renoprotective effects of luseogliflozin depend on the renal function at the baseline in patients with type 2 diabetes: A retrospective study during 12 months before and after initiation | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]